molecular formula C34H56BF4P2Rh- B1512816 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 1000393-36-1

1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B1512816
CAS No.: 1000393-36-1
M. Wt: 716.5 g/mol
InChI Key: IJKOQQHIAGRJHA-AUXLTOJKSA-N
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Description

"1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate" is a sophisticated organometallic compound featuring rhodium at its core. It is renowned for its remarkable catalytic properties, making it a notable player in various chemical reactions, especially in the field of asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction between rhodium precursors with 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene and 1,5-cyclooctadiene in the presence of tetrafluoroboric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

For industrial production, the process is scaled up, maintaining rigorous control over reaction parameters such as temperature, pressure, and purity of reagents. Continuous flow methods might be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound is highly versatile in undergoing various types of reactions such as:

  • Oxidation: It can be oxidized to higher oxidation states of rhodium.

  • Reduction: Suitable reducing agents can revert it to its initial state.

  • Substitution: The ligands can be substituted under appropriate conditions, showcasing its utility in fine-tuning catalytic properties.

Common Reagents and Conditions

Typical reagents include strong acids, bases, and various organic solvents. Reaction conditions are fine-tuned to achieve optimal results, often involving specific temperatures and atmospheric controls.

Major Products Formed

Depending on the reaction type and conditions, the major products can range from modified ligands to entirely new rhodium complexes, each with potential application in catalysis.

Scientific Research Applications

Chemistry

In chemistry, this compound is pivotal in enantioselective catalysis, aiding in the synthesis of chiral molecules crucial for pharmaceuticals and agrochemicals.

Biology

Though less common in biological contexts, its catalytic prowess is explored in biochemical applications where precise chiral molecules are necessary.

Medicine

In medicinal chemistry, it's valued for creating enantiomerically pure compounds, vital for the efficacy and safety of drugs.

Industry

Industrially, it serves in the manufacture of fine chemicals, polymers, and other materials where catalytic efficiency and specificity are critical.

Mechanism of Action

The compound exerts its effects primarily through coordination chemistry, where the rhodium center interacts with substrates, facilitating various transformations. Its chiral phosphine ligands are key to its enantioselectivity, directing reactions toward specific enantiomers.

Comparison with Similar Compounds

When compared to other rhodium-based complexes, this compound stands out due to its superior enantioselectivity and efficiency in catalysis. Similar compounds include:

  • Tris(triphenylphosphine)rhodium(I) chloride

  • [Rh(cod)2]BF4: Each differs in ligand structure and catalytic behavior, but none quite match the unique balance of activity and selectivity exhibited by 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate.

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Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44P2.C8H12.BF4.Rh/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-24H,13-16H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t21-,22-,23-,24-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKOQQHIAGRJHA-AUXLTOJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC([C@H]1P([C@@H](CC1)C(C)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C(C)C)C(C)C)C.C1/C=C\CC/C=C\C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746257
Record name (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000393-36-1
Record name (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 2
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 3
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 4
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 5
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 6
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

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